molecular formula C12H18ClNS B1452572 4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride CAS No. 918884-51-2

4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride

Cat. No. B1452572
M. Wt: 243.8 g/mol
InChI Key: YNUALAROCLUDRC-UHFFFAOYSA-N
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Description

“4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride” is a chemical compound with the CAS Number: 403842-02-4 . It has a molecular weight of 189.71 .

It is stored at room temperature .

Scientific Research Applications

Synthesis and Evaluation of Ligands for D2-like Receptors

A study by Sikazwe et al. (2009) explored the contributions of pharmacophoric groups, such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, to the potency and selectivity of synthesized agents at D(2)-like receptors. This research highlights the complexity of structure-activity relationships and the role of arylalkyl substituents in enhancing the binding affinity and selectivity of compounds for therapeutic purposes (Sikazwe et al., 2009).

Neuroactive Peptides and Dopamine Receptors

Braszko (2010) reviewed the pro-cognitive effects of angiotensin IV and its analogs, mediated by dopamine (DA) receptors, suggesting a brain region-specific enhancement of memory dependent on local DA receptor subpopulations. This review provides insights into the interactions between neuroactive peptides and DA receptors, offering potential pathways for therapeutic interventions in cognitive impairments (Braszko, 2010).

Opioid Compounds: Chemistry and Pharmacology

Ohmefentanyl, an opioid compound, was reviewed by Brine et al. (1997), focusing on its unique pharmacological properties and the impact of structural changes on biological activity. This review underscores the significance of stereochemistry in the activity of opioid compounds and their potential for pharmacological research (Brine et al., 1997).

Designer Drug Abuse and Piperidines

Biliński et al. (2012) provided a review of designer drugs, including piperidines, highlighting their psychoactive and toxic properties. This paper discusses the challenges in regulating these substances and their impact on public health, emphasizing the need for comprehensive research and policy development (Biliński et al., 2012).

Minor Groove Binders and Piperidine Derivatives

Issar and Kakkar (2013) reviewed the binding of Hoechst 33258, a piperidine derivative, to the minor groove of DNA, highlighting its specificity for AT-rich sequences. This review explores the applications of Hoechst derivatives in biological research and potential therapeutic uses (Issar & Kakkar, 2013).

Safety And Hazards

This compound has several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(4-methylsulfanylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS.ClH/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUALAROCLUDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678265
Record name 4-[4-(Methylsulfanyl)phenyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride

CAS RN

918884-51-2
Record name 4-[4-(Methylsulfanyl)phenyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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